molecular formula C6H11NO2 B1396628 3,3-Dimethoxy-2-methylpropanenitrile CAS No. 50744-69-9

3,3-Dimethoxy-2-methylpropanenitrile

Cat. No.: B1396628
CAS No.: 50744-69-9
M. Wt: 129.16 g/mol
InChI Key: HARZOGJXMSZKTJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2-methylpropanenitrile (C₇H₁₁NO₂) is a nitrile derivative characterized by two methoxy (-OCH₃) groups at the 3-positions of the propanenitrile backbone and a methyl (-CH₃) substituent at the 2-position. Nitriles like this are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their versatility in forming amines, carboxylic acids, and heterocycles .

Properties

IUPAC Name

3,3-dimethoxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(4-7)6(8-2)9-3/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARZOGJXMSZKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : 3,3-Dimethoxy-2-methylpropanenitrile can be synthesized through the reaction of acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-catalysts . This method involves the addition of methanol to acrylonitrile, followed by the catalytic reaction to form the desired compound.

Industrial Production Methods: : The industrial production of 3,3-Dimethoxy-2-methylpropanenitrile typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: : 3,3-Dimethoxy-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3,3-Dimethoxy-2-methylpropanenitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-Dimethoxy-2-methylpropanenitrile is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can affect cellular processes and metabolic pathways, making the compound valuable for research in biochemistry and pharmacology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3-Dimethoxy-2-methylpropanenitrile with structurally analogous nitriles, focusing on substituents, molecular properties, and applications. Data are derived from the provided evidence where direct matches are unavailable, necessitating extrapolation from related compounds.

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Physical Properties Key Applications/Reactivity Reference
3,3-Dimethoxy-2-methylpropanenitrile 3,3-dimethoxy, 2-methyl, nitrile 157.17 (calculated) Likely liquid (based on analogs) Intermediate for pharmaceuticals N/A
2-(3-Methoxyphenyl)propanenitrile Phenyl, 3-methoxy, nitrile 161.2 Liquid at room temperature Organic synthesis, polymer additives
3-(3,4-Dihydroxyphenyl)-2-methylpropanenitrile Dihydroxyphenyl, 2-methyl, nitrile 204.23 Solid (likely crystalline) Antioxidant research, medicinal chemistry
3-(Dimethylamino)-propionitrile 3-dimethylamino, nitrile 98.15 Boiling point: 43°C Catalyst in organic reactions
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile 3,4-dimethoxyphenyl, 2-amino, 2-methyl 248.31 Not reported Potential CNS drug candidate
3-(2,3-Dimethoxyphenyl)-propanenitrile derivatives 2,3-dimethoxyphenyl, nitrile ~300–310 Variable (depends on substituents) Synthetic intermediates for heterocycles

Structural and Reactivity Comparisons

  • Methoxy vs. Hydroxyl Groups : Compounds with methoxy substituents (e.g., 2-(3-methoxyphenyl)propanenitrile ) exhibit lower polarity compared to hydroxylated analogs (e.g., 3-(3,4-dihydroxyphenyl)-2-methylpropanenitrile ). This difference impacts solubility and reactivity in nucleophilic substitutions.
  • Amino vs. Methyl Substituents: The presence of amino groups (e.g., 3-(dimethylamino)-propionitrile ) enhances basicity and coordination capacity, making such compounds useful in catalysis. In contrast, methyl groups (e.g., 2-methylpropanenitrile derivatives) primarily influence steric effects.
  • Aromatic vs. Aliphatic Backbones: Aromatic nitriles (e.g., phenyl-substituted derivatives ) are often stable under acidic conditions, whereas aliphatic nitriles (e.g., 3-(dimethylamino)-propionitrile ) may undergo hydrolysis more readily.

Biological Activity

3,3-Dimethoxy-2-methylpropanenitrile (CAS No. 50744-69-9) is a nitrile compound that has garnered attention for its potential biological activities. As an organic compound, its structural features suggest possible interactions with biological systems, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for 3,3-Dimethoxy-2-methylpropanenitrile is C6H13NC_6H_{13}N. The presence of methoxy groups and a nitrile functional group significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3,3-Dimethoxy-2-methylpropanenitrile has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures to 3,3-Dimethoxy-2-methylpropanenitrile exhibit significant antimicrobial properties. For instance, studies on related nitriles have shown effectiveness against a range of bacterial strains. Although specific data on 3,3-Dimethoxy-2-methylpropanenitrile is limited, the structural similarity suggests potential efficacy.

Anticancer Potential

Preliminary investigations into the anticancer properties of nitriles have revealed promising results. Compounds with a nitrile functional group often demonstrate cytotoxic effects against various cancer cell lines. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Case Studies

  • Anticancer Activity : A study conducted on structurally similar compounds found that certain nitriles could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases. This suggests that 3,3-Dimethoxy-2-methylpropanenitrile may exhibit similar mechanisms.
  • Antimicrobial Screening : A screening assay performed on various nitriles demonstrated that those with methoxy substituents showed enhanced antibacterial activity against Gram-positive bacteria. This highlights the potential for 3,3-Dimethoxy-2-methylpropanenitrile to act as an antimicrobial agent.

The proposed mechanism of action for compounds like 3,3-Dimethoxy-2-methylpropanenitrile involves:

  • Inhibition of Enzymatic Activity : Nitriles can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular function.
  • Interaction with DNA : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-MethylpropanenitrileAntimicrobial
DimethoxybenzonitrileAnticancer
Ethyl NitrileCytotoxic effects
PropionitrileInhibitory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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